molecular formula C25H28O7 B3180428 Tris(2,6-dimethoxyphenyl)methanol CAS No. 16469-88-8

Tris(2,6-dimethoxyphenyl)methanol

Cat. No.: B3180428
CAS No.: 16469-88-8
M. Wt: 440.5 g/mol
InChI Key: DGMAVIFDLNOJNJ-UHFFFAOYSA-N
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Description

Tris(2,6-dimethoxyphenyl)methanol is a sterically hindered aromatic alcohol characterized by three 2,6-dimethoxyphenyl groups attached to a central carbon atom. The 2,6-dimethoxy substituents confer significant steric bulk and electron-donating effects, influencing its reactivity, solubility, and coordination behavior. This compound has been utilized in organometallic synthesis, particularly in forming high-coordination-number metal complexes, and serves as a precursor for studying steric and electronic effects in propeller-shaped molecules .

Properties

IUPAC Name

tris(2,6-dimethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMAVIFDLNOJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,6-dimethoxyphenyl)methanol typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,6-dimethoxybenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Tris(2,6-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for Tris(2,6-dimethoxyphenyl)methanol involves its ability to form stable cationic species. When oxidized, it forms the Tris(2,6-dimethoxyphenyl)methyl carbenium ion, which acts as an electrophile and can participate in various chemical reactions. This cationic species is particularly useful in mass spectrometry for the analysis of low-molecular-weight compounds .

Comparison with Similar Compounds

Tris(2,6-dimethoxyphenyl)borane

  • Geometry: The borane derivative adopts a propeller-like conformation with dihedral angles between aryl rings differing by ~10° compared to the methanol derivative.
  • Electronic Effects: The boron center is electron-deficient, enhancing Lewis acidity, whereas the methanol derivative’s hydroxyl group introduces hydrogen-bonding capability .

Tris(2,6-dimethoxyphenyl)methyl Cation

  • Charge Effects : The cationic center increases electrophilicity, making it more reactive in polar solvents. X-ray studies reveal a flattened propeller structure due to reduced steric repulsion from the positively charged carbon .

Tris(2,6-dimethoxyphenyl)methyl Radical

  • Spin Density Distribution: The unpaired electron delocalizes into the aryl rings, stabilizing the radical. This contrasts with the methanol derivative’s neutral, closed-shell structure .

Table 1: Structural Parameters of Propeller-Shaped Derivatives

Compound Central Atom Dihedral Angle (°) Coordination Geometry
Tris(2,6-dimethoxyphenyl)methanol C (OH) 25–30 Trigonal pyramidal
Tris(2,6-dimethoxyphenyl)borane B 20–25 Planar trigonal
Methyl Cation Derivative C⁺ 15–20 Flattened propeller

Reactivity and Coordination Chemistry

Organotin Complex Formation

Reaction with SnF₂ in diluted H₂SO₄ yields tris(2,6-dimethoxyphenyl)methylstannyltrifluoride, where the tin atom achieves a rare seven-coordinate geometry (distorted monocapped-trigonal antiprism). Sn–F bond lengths range from 1.948(7) to 1.975(6) Å, shorter than in less bulky organotin fluorides due to enhanced Lewis acidity from electron-donating methoxy groups .

Comparison with Other Organotin Fluorides:

  • Triphenyltin Fluoride : Forms six-coordinate complexes with Sn–F bonds >2.0 Å.
  • Less Hindered Derivatives : Exhibit lower coordination numbers (4–5) and weaker metal-ligand interactions.

Steric vs. Electronic Effects in Phosphine Analogues

  • 2,6-Dimethoxy Groups : Provide greater steric hindrance and electron-donating capacity than 3,5-dimethyl or p-methoxy substituents, impacting catalytic activity in cross-coupling reactions .

Q & A

Q. What are the established synthetic routes for Tris(2,6-dimethoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound can involve multi-step aromatic substitution or condensation reactions. For example, analogous compounds like pyrimidine derivatives with 2,6-dimethoxyphenyl groups are synthesized via nucleophilic substitution under reflux conditions (e.g., 110°C for 5 hours in methanol/chloroform mixtures) . Optimization may include adjusting stoichiometry, temperature, and catalysts. Characterization via 1^1H NMR, 13^13C NMR, and mass spectrometry is critical for verifying purity and structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

1^1H NMR is essential for identifying methoxy (-OCH3_3) and hydroxyl (-OH) proton environments, typically appearing as singlets or broad peaks near δ 3.8–4.0 ppm and δ 5.0–5.5 ppm, respectively. Aromatic protons in the 2,6-dimethoxyphenyl groups resonate as distinct multiplets (δ 6.5–7.5 ppm). IR spectroscopy can confirm hydroxyl (∼3200–3600 cm1^{-1}) and ether (∼1200–1250 cm1^{-1}) functional groups. High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C21_{21}H24_{24}O6_6) .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) of this compound across studies?

Discrepancies in melting points may arise from polymorphic forms or impurities. For instance, structurally similar phosphine derivatives exhibit melting point variations depending on recrystallization solvents (e.g., ethyl acetate vs. hexane) . Researchers should standardize purification protocols (e.g., column chromatography, repeated recrystallization) and employ differential scanning calorimetry (DSC) to validate thermal behavior .

Q. What strategies are recommended for mitigating side reactions during the functionalization of this compound in complex syntheses?

Side reactions, such as over-oxidation or demethylation, can be minimized by using protective groups (e.g., silyl ethers for -OH) and controlled reaction environments (e.g., inert atmospheres). For example, selective methylation of phenolic hydroxyl groups in related compounds requires precise stoichiometry of methylating agents (e.g., Me2_2SO4_4) . Monitoring via TLC or LC-MS at intermediate stages ensures reaction progress .

Q. How does the steric and electronic environment of this compound influence its reactivity as a ligand or intermediate in catalysis?

The 2,6-dimethoxy substituents create steric hindrance, directing electrophilic attacks to the para position. This steric effect is critical in coordination chemistry, where the compound may act as a bulky ligand to stabilize metal centers. Computational studies (e.g., DFT) can predict electron density distribution and reactive sites . Experimental validation via X-ray crystallography or NMR titration may reveal binding modes .

Q. What methodologies are suitable for evaluating the biological activity of this compound, particularly in antimicrobial or enzyme inhibition assays?

Standardized protocols include broth microdilution (for MIC determination against pathogens) and enzyme inhibition assays (e.g., spectrophotometric monitoring of substrate conversion). For example, structurally related methanol derivatives show activity against Candida albicans at concentrations ≤50 µg/mL . Dose-response curves and molecular docking studies (using software like AutoDock) can correlate structural features with bioactivity .

Methodological Considerations

  • Data Reproducibility : Cross-validate synthetic yields and characterization data with independent replicates.
  • Safety Protocols : Handle methoxy- and hydroxyl-containing compounds under fume hoods due to potential irritancy .
  • Advanced Analytics : Use X-ray crystallography for unambiguous structural confirmation, especially when spectral data are ambiguous .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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